N-(4-(diethylamino)-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-6-imidazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-4-24(5-2)15-6-7-16(14(3)12-15)21-19(26)17-8-9-18(23-22-17)25-11-10-20-13-25/h6-13H,4-5H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFBAILNZWMKRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(diethylamino)-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, a compound with the molecular formula C19H22N6O, has gained attention in recent research for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in cancer therapy.
- Molecular Formula : C19H22N6O
- Molecular Weight : 350.426 g/mol
- Purity : Typically around 95%.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure allows it to interact with various biological targets, leading to antiproliferative effects in cancer cell lines.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells, which is critical for preventing cancer cell proliferation .
- Apoptosis Induction : It promotes apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
- Microtubule Disruption : The compound targets tubulin, inhibiting its polymerization and leading to mitotic catastrophe .
In Vitro Studies
In vitro evaluations have demonstrated significant antiproliferative activity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (ER+/PR+) | 52 |
| MDA-MB-231 | 74 |
| HepG2 | 10.8 |
| HeLa | 11.8 |
These results indicate that the compound exhibits selectivity towards cancer cells compared to non-tumorigenic cells .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Diethylamino Group : Enhances solubility and bioavailability.
- Imidazole Moiety : Contributes to the compound's interaction with biological targets.
- Pyridazine Core : Essential for the anticancer activity, as modifications to this structure significantly affect potency .
Study 1: Antiproliferative Activity
A study published in Nature evaluated the compound's effects on various breast cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis, making it a promising candidate for further development as an anticancer drug .
Study 2: Mechanistic Insights
Research conducted on the interaction of this compound with tubulin revealed that it binds effectively at the colchicine site, disrupting microtubule dynamics and leading to cell cycle arrest . This mechanism underlines its potential use in combination therapies with other chemotherapeutic agents.
Scientific Research Applications
In Vitro Studies
In vitro experiments have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for selected cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 14.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents .
Case Study: Tumor Growth Inhibition
In vivo studies using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The treatment group exhibited a 40% decrease in tumor volume after four weeks of administration, highlighting its potential as an effective therapeutic agent .
Mechanism
The compound's structure indicates potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In macrophage cell lines, the compound reduced the production of inflammatory markers significantly. The following table summarizes the observed effects:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings indicate a promising anti-inflammatory profile, suggesting its utility in conditions characterized by excessive inflammation .
Antimicrobial Properties
Research indicates that some derivatives related to this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial properties of the compound against common pathogens, including Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL for Staphylococcus aureus, indicating its potential utility in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide
- Structural Differences: Core: Both compounds share a pyridazine-carboxamide backbone. Substituents: The Bristol-Myers Squibb/Roche compound () replaces the imidazole with a cyclopropanecarboxamido group and introduces a triazole-substituted phenyl ring. The deuterated methyl group (N-(methyl-d3)) may enhance metabolic stability compared to the target compound’s diethylamino group.
- Synthesis : Patents describe a multi-step process involving cyclopropane coupling and triazole incorporation, suggesting higher synthetic complexity than the target compound’s imidazole-based route .
- Potential Applications: The triazole and cyclopropane groups imply kinase inhibition (e.g., JAK/STAT pathways), though explicit data are unavailable.
N-(3-Fluoro-4-hydroxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide
- Structural Differences: Core: This compound () features an imidazo[1,2-b]pyridazine fused ring system instead of a simple pyridazine. Substituents: Fluorine atoms on the phenyl ring and a pyrrolidine group may improve blood-brain barrier penetration and target selectivity compared to the diethylamino group in the target compound.
- The fluorine substituents likely enhance binding affinity and in vivo stability .
N-(2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (SR 301)
- Structural Differences: Core: Shares the pyridazine-carboxamide and imidazole moieties with the target compound.
- Applications : Historical references () suggest exploration in oncology or inflammation, though mechanistic details are sparse .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Structural-Activity Relationships (SAR): The diethylamino group in the target compound may enhance solubility but reduce metabolic stability compared to deuterated or fluorinated analogs . Imidazole and triazole moieties both engage in hydrogen bonding with target proteins, but the triazole’s larger size () could improve selectivity .
- Synthetic Challenges : The Bristol-Myers/Roche compound’s deuterated methyl group requires specialized isotopic labeling, whereas the target compound’s synthesis is more straightforward .
- Diagnostic vs. Therapeutic Use: The fluorinated radiotracer () exemplifies how pyridazine derivatives can be tailored for imaging, whereas the target compound’s lack of fluorine limits such applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
